molecular formula C18H13FO2S B5740590 (3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one

(3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one

Cat. No.: B5740590
M. Wt: 312.4 g/mol
InChI Key: AAEFUKWTPWUFMF-GXDHUFHOSA-N
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Description

(3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one: is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with fluorophenyl and methylsulfanylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the methylsulfanylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using suitable catalysts and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be attributed to its ability to bind to these targets, altering their conformation and function. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

  • (3E)-5-(4-chlorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one
  • (3E)-5-(4-bromophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one
  • (3E)-5-(4-methoxyphenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one

Uniqueness:

  • Fluorine Substitution: The presence of a fluorine atom in the phenyl ring can significantly influence the compound’s electronic properties and reactivity, making it distinct from its chloro, bromo, and methoxy analogs.
  • Biological Activity: The fluorinated compound may exhibit different biological activities compared to its analogs, potentially leading to unique applications in drug development.

Properties

IUPAC Name

(3E)-5-(4-fluorophenyl)-3-[(4-methylsulfanylphenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO2S/c1-22-16-8-2-12(3-9-16)10-14-11-17(21-18(14)20)13-4-6-15(19)7-5-13/h2-11H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEFUKWTPWUFMF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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